molecular formula C7H3ClF3NO3 B1402164 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene CAS No. 1417566-52-9

1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene

Cat. No.: B1402164
CAS No.: 1417566-52-9
M. Wt: 241.55 g/mol
InChI Key: LCKJWPFUWOGJSI-UHFFFAOYSA-N
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Description

1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene is a halogenated aromatic compound characterized by a nitro group (-NO₂) at position 5, a chlorine atom at position 1, a fluorine atom at position 2, and a difluoromethoxy (-OCF₂H) substituent at position 2. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. For instance, difluoromethoxy groups are known to enhance metabolic stability and bioavailability in drug candidates . The compound’s synthesis typically involves multi-step halogenation and nitration reactions, with intermediates stabilized under controlled conditions to avoid degradation of reactive groups like the nitro moiety .

Properties

IUPAC Name

1-chloro-4-(difluoromethoxy)-2-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-3-1-5(12(13)14)6(2-4(3)9)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKJWPFUWOGJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Halogenation

A common starting material is 2,4-dichloronitrobenzene , which undergoes selective fluorination to replace one chlorine atom with fluorine. This step is critical to obtain the desired substitution pattern.

  • Fluorination Method : Reaction of 2,4-dichloronitrobenzene with potassium fluoride (KF) in the presence of a solvent such as sulpholane enhances the nucleophilic aromatic substitution of chlorine by fluorine.

  • Reaction Conditions : Temperatures around 200–240°C for 4–30 hours are typical, with mole ratios of sulpholane to 2,4-dichloronitrobenzene ranging from 0.1:1 to 0.83:1 to optimize conversion rates.

  • Effect of Sulpholane : Sulpholane acts as a reaction rate enhancer, increasing fluorination efficiency. For example, a mole ratio of 0.83:1 sulpholane to substrate achieved 94% conversion in 6 hours, compared to only 20% conversion without sulpholane in 30 hours.

  • Yields and Conversion : Fluorination yields vary with conditions but can reach up to 68.8% conversion under optimized conditions.

Run KF (g) 2,4-Dichloronitrobenzene (g) Sulpholane (g) Temp (°C) Time (hr) Sulpholane:Substrate (mol ratio) Conversion (%)
I 38.3 57.6 30 240 6 0.83 94
II 66.1 102.6 0 240 30 0 20
V 127.6 192.0 12 238-240 24 0.10 38.4

Table 1: Fluorination of 2,4-dichloronitrobenzene with KF and sulpholane

Introduction of the Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group is introduced via a nucleophilic substitution reaction using difluoromethoxy reagents or precursors.

  • Typical Procedure : The halogenated nitrobenzene intermediate (e.g., 2-chloro-4-fluoro-5-nitrobenzene) is reacted with difluoromethoxy sources under basic conditions.

  • Bases Used : Potassium hydroxide (KOH) or sodium hydride (NaH) are common bases to deprotonate difluoromethanol derivatives or to activate the nucleophile.

  • Solvents : Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are preferred to facilitate nucleophilic substitution.

  • Reaction Conditions : Reactions are typically conducted at temperatures ranging from 0°C to 40°C over periods from several hours to days to achieve high conversion.

  • Yields : High yields (85–100%) have been reported for similar nucleophilic aromatic substitution reactions involving halogenated nitrobenzenes and difluoromethoxy nucleophiles.

Entry Base Solvent Temp (°C) Time (h) Yield (%) Purity (%)
1 KOH (1.1 eq) ACN 40 18 85 >99.5
2 NaH (1.2 eq) DMF 0 36 100 >99.5
3 KOH (1.1 eq) THF 20-25 20 87.5 99.2

Table 2: Representative nucleophilic substitution conditions for difluoromethoxylation on halogenated nitrobenzenes

Nitration and Chlorination Steps

  • Nitration : Introduction of the nitro group is typically achieved by nitration of chlorofluorobenzene derivatives using nitric acid or mixed acid systems under controlled temperature to avoid over-nitration or side reactions.

  • Chlorination : Chlorine atoms are introduced or retained by using chlorinating agents such as thionyl chloride or direct chlorination under controlled conditions.

Summary of Preparation Methodology

Step Reagents/Conditions Purpose/Outcome
1. Starting material 2,4-Dichloronitrobenzene Base substrate
2. Fluorination Potassium fluoride, sulpholane, 200-240°C Replace chlorine with fluorine at C-2
3. Difluoromethoxylation Difluoromethoxy precursor, KOH/NaH, DMF/ACN, 0–40°C Attach -OCF2H group at para position
4. Purification Filtration, washing, drying Obtain pure 1-chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene

Research Findings and Optimization Notes

  • The use of sulpholane as a co-solvent or additive significantly improves fluorination efficiency and reduces reaction time.

  • Lower temperatures and longer reaction times favor selective difluoromethoxylation with high yields and purity.

  • Choice of base and solvent critically affects nucleophilic substitution yields; potassium hydroxide in acetonitrile provides a good balance of yield and purity.

  • Reaction monitoring by gas-liquid chromatography (GLC) or high-performance liquid chromatography (HPLC) is essential for optimizing conversion and minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the aromatic ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Products include substituted derivatives where the chlorine atom is replaced by other functional groups.

    Reduction: The major product is 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-amino-benzene.

    Oxidation: Oxidation products are less common but may include quinones or other oxidized aromatic compounds.

Scientific Research Applications

Chemistry: 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may have potential as enzyme inhibitors or probes for studying biochemical pathways.

Medicine: The compound and its derivatives are investigated for their potential pharmacological activities. Fluorinated aromatic compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Challenges : The instability of intermediates during reduction (e.g., diamine formation) necessitates immediate use in subsequent steps, a limitation shared with other nitrobenzene derivatives .
  • Computational Modeling : Steric- and electronics-embedded molecular graph (SEMG) models predict that substituent position (e.g., para vs. meta) significantly impacts reaction pathways .

Biological Activity

1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene is a chemical compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including toxicity, mutagenicity, and other relevant pharmacological properties.

This compound is characterized by its unique structure, which includes several functional groups that may contribute to its biological activity. Its molecular formula is C7_{7}H4_{4}ClF2_{2}N2_{2}O3_{3}, and it has a molecular weight of approximately 224.57 g/mol. The presence of chlorine, fluorine, and nitro groups suggests potential reactivity and interaction with biological systems.

Toxicological Profile

Acute Toxicity:
The acute toxicity of similar compounds indicates that exposure can lead to significant adverse effects. For instance, studies on related nitrobenzene derivatives have shown varying LD50 values, suggesting a range of toxicity levels depending on the specific compound and exposure route. For example, the oral LD50 for 1-chloro-4-nitrobenzene in male rats was reported as approximately 294 mg/kg bw .

Chronic Toxicity:
Chronic exposure to nitrobenzene derivatives has been linked to hematotoxicity, characterized by increased methemoglobin levels and oxidative damage to red blood cells . In long-term studies, such compounds have shown potential carcinogenic effects, although results can vary based on the study design and animal models used.

Mutagenicity and Carcinogenicity

This compound's mutagenic potential is a critical aspect of its biological activity. Research indicates that similar nitro compounds can induce chromosomal aberrations and sister chromatid exchanges in vitro at high doses . However, the overall mutagenic activity appears to be low potency compared to other known mutagens.

Case Studies:
Several case studies have highlighted the mutagenic effects of nitrobenzene derivatives in various models:

  • In vitro studies using bacterial systems have demonstrated reverse mutations induced by 1-chloro-4-nitrobenzene .
  • In vivo studies have reported DNA strand breaks in liver and kidney tissues following exposure .

Pharmacological Activity

The pharmacological implications of this compound are still being explored. Its potential use in medicinal chemistry is under investigation due to its structural characteristics that may confer specific biological activities.

Summary Table of Biological Effects

Biological Effect Observation Reference
Acute Toxicity (LD50)Varies; e.g., ~294 mg/kg bw in rats
MutagenicityInduces chromosomal aberrations at high doses
CarcinogenicityPotentially carcinogenic; requires further study
HematotoxicityIncreased methemoglobin levels observed
Organ-specific DNA damageObserved in liver and kidneys

Q & A

Basic: What are the optimal synthetic routes for 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of halogenated nitrobenzene derivatives often involves multi-step functionalization. Key steps include:

  • Chlorination and Nitration: Sequential halogenation and nitration of the benzene ring require careful control of temperature and reagent stoichiometry to avoid over-nitration or side reactions. For example, using HNO₃/H₂SO₄ under controlled cooling (0–5°C) minimizes decomposition .
  • Difluoromethoxy Introduction: The difluoromethoxy group can be introduced via nucleophilic substitution. Using 4-(difluoromethoxy)aniline (CAS 15205-15-9) as a precursor, diazotization followed by coupling with a fluorinated intermediate may be effective .
  • Purification: Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization (e.g., using dichloromethane/hexane) is critical for isolating the product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene

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